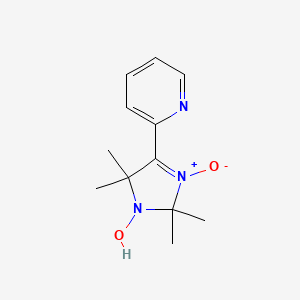
2-cyano-N'-cyclooctylideneacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N'-cyclooctylideneacetohydrazide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazides and has been shown to exhibit anticancer and immunomodulatory properties.
Mechanism of Action
The mechanism of action of 2-cyano-N'-cyclooctylideneacetohydrazide is not fully understood. However, it has been proposed that 2-cyano-N'-cyclooctylideneacetohydrazide acts by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is involved in the detoxification of reactive oxygen species, and its inhibition leads to the accumulation of reactive oxygen species, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-cyano-N'-cyclooctylideneacetohydrazide has been shown to exhibit biochemical and physiological effects in both in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce tumor size in animal models. In addition, 2-cyano-N'-cyclooctylideneacetohydrazide has been found to enhance the activity of natural killer cells and T cells, leading to an improved immune response.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyano-N'-cyclooctylideneacetohydrazide is its specificity for NQO1, which makes it a potential therapeutic agent for cancer treatment. However, its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer. In addition, the purity of 2-cyano-N'-cyclooctylideneacetohydrazide is crucial for its effectiveness in scientific research, and its synthesis can be challenging.
Future Directions
There are several future directions for the study of 2-cyano-N'-cyclooctylideneacetohydrazide. One direction is to further investigate its mechanism of action and its potential therapeutic applications in different types of cancer. Another direction is to explore its immunomodulatory properties and its potential use in immunotherapy. Furthermore, the development of new synthesis methods and the optimization of purification techniques can improve the purity and yield of 2-cyano-N'-cyclooctylideneacetohydrazide, making it more accessible for scientific research.
Synthesis Methods
The synthesis of 2-cyano-N'-cyclooctylideneacetohydrazide involves the reaction between cyclooctanone and hydrazine hydrate, followed by the reaction with cyanoacetic acid. The final product is obtained after purification using column chromatography. The purity of 2-cyano-N'-cyclooctylideneacetohydrazide is crucial for its effectiveness in scientific research.
Scientific Research Applications
2-cyano-N'-cyclooctylideneacetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells and reduce tumor size in animal models. In addition, 2-cyano-N'-cyclooctylideneacetohydrazide has been found to have immunomodulatory properties by enhancing the activity of natural killer cells and T cells.
properties
IUPAC Name |
2-cyano-N-(cyclooctylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-9-8-11(15)14-13-10-6-4-2-1-3-5-7-10/h1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQVLCSYNRDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CC#N)CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)





![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)


![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
